molecular formula C10H14ClNO B8706082 1-(4-Chloro-2-methylphenoxy)propan-2-amine

1-(4-Chloro-2-methylphenoxy)propan-2-amine

Cat. No.: B8706082
M. Wt: 199.68 g/mol
InChI Key: XJFIDLVKRPNXDR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)propan-2-amine is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(4-chloro-2-methylphenoxy)propan-2-amine

InChI

InChI=1S/C10H14ClNO/c1-7-5-9(11)3-4-10(7)13-6-8(2)12/h3-5,8H,6,12H2,1-2H3

InChI Key

XJFIDLVKRPNXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

120 g of ammonium acetate and 9.8 g of sodium cyanoborohydride were added to a solution containing 31 g of (4-chloro-2-methylphenoxy)acetone dissolved in 700 mL of methanol, and the resultant mixture was stirred for 20 hours at room temperature. After the reaction mixture was concentrated under reduced pressure. 180 mL of concentrated hydrochloric acid and 100 mL of water were added to the residue. The whole mixture was stirred for 1 hour, and then extracted with 300 mL of diethyl ether. The water layer was alkalified using a 5% aqueous solution of sodium hydroxide, and then extracted with 500 mL of ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. A fraction possessing a low boiling point was removed from the obtained oily products to afford 25 g (yield 81%) of the desired product. Refractive index: 1.5360.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
81%

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